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For Researchers, Scientists, and Drug Development Professionals

Introduction
Halosulfuron-methyl is a selective, post-emergence herbicide belonging to the sulfonylurea

class.[1] It is highly effective in controlling a wide range of broadleaf weeds and sedges in

various agricultural and turfgrass settings.[1][2][3] Its mode of action involves the inhibition of

the plant enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of

branched-chain amino acids, thereby halting cell division and plant growth.[1][2][4] This

document provides a comprehensive technical overview of the chemical structure and

synthesis of halosulfuron-methyl, intended for researchers and professionals in the fields of

chemistry and drug development.

Chemical Structure
Halosulfuron-methyl is chemically known as methyl 3-chloro-5-{[(4,6-dimethoxypyrimidin-2-

yl)carbamoyl]sulfamoyl}-1-methyl-1H-pyrazole-4-carboxylate.[1]

Chemical Formula: C₁₃H₁₅ClN₆O₇S[1]

Molecular Weight: 434.81 g/mol [1]

CAS Number: 100784-20-1[1]

Structure:
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Synthesis of Halosulfuron-Methyl
The synthesis of halosulfuron-methyl is a multi-step process that can be achieved through

various routes. Two prominent synthesis pathways are detailed below, based on publicly

available patent literature.

Pathway 1: Synthesis via a Sulfonyl Chloride
Intermediate
This pathway involves the synthesis of a key intermediate, methyl 3-chloro-1-methyl-5-

sulfamoyl-1H-pyrazole-4-carboxylate, which is then coupled with 2-amino-4,6-

dimethoxypyrimidine.

3-chloro-1-methylpyrazole-5-hydroxy-4-methyl formate

3-chloro-1-methylpyrazole-5-dimethylaminothiocarbonyloxy-4-methyl formate

Condensation

Dimethylaminothioformyl chloride

3-chloro-1-methylpyrazole-5-dimethylaminothioyl-4-methyl formateRearrangement

3-chloro-1-methylpyrazole-5-sulfonyl chloride-4-methyl formate

Chlorosulfonation

Chlorine
Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate

Ammoniation

Ammonia water
Halosulfuron-methyl

Coupling

2-amino-4,6-dimethoxypyrimidine

Click to download full resolution via product page

Caption: Synthesis of Halosulfuron-methyl via a Sulfonyl Chloride Intermediate.

Step 1: Condensation to form 3-chloro-1-methylpyrazole-5-dimethylaminothiocarbonyloxy-4-

methyl formate

Reactants: 3-chloro-1-methylpyrazole-5-hydroxy-4-methyl formate, Dimethylaminothioformyl

chloride, Sodium hydroxide.

Procedure: To a solution of 3-chloro-1-methylpyrazole-5-hydroxy-4-methyl formate in a

suitable solvent, add sodium hydroxide. Cool the mixture and then add
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dimethylaminothioformyl chloride. The reaction is typically stirred for several hours at a

controlled temperature.

Step 2: Rearrangement to form 3-chloro-1-methylpyrazole-5-dimethylaminothioyl-4-methyl

formate

Procedure: The product from Step 1 is subjected to a transposition rearrangement reaction.

This is often achieved by heating the compound in a suitable solvent.

Step 3: Chlorosulfonation to form 3-chloro-1-methylpyrazole-5-sulfonyl chloride-4-methyl

formate

Reactants: 3-chloro-1-methylpyrazole-5-dimethylaminothioyl-4-methyl formate, Chlorine.

Procedure: The rearranged product from Step 2 is treated with chlorine in a suitable solvent

to yield the sulfonyl chloride intermediate.

Step 4: Ammoniation to form Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate

Reactants: 3-chloro-1-methylpyrazole-5-sulfonyl chloride-4-methyl formate, Ammonia water.

Procedure: The sulfonyl chloride intermediate is reacted with aqueous ammonia to form the

sulfonamide.

Step 5: Coupling to form Halosulfuron-methyl

Reactants: Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate, 2-amino-4,6-

dimethoxypyrimidine.

Procedure: The sulfonamide intermediate is coupled with 2-amino-4,6-dimethoxypyrimidine

in the presence of a suitable coupling agent and base to yield halosulfuron-methyl.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b143276?utm_src=pdf-body
https://www.benchchem.com/product/b143276?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step
Reactan
t 1

Reactan
t 2

Molar
Ratio
(1:2)

Solvent
Temper
ature
(°C)

Yield
(%)

Purity
(%)

1

3-chloro-

1-

methylpy

razole-5-

hydroxy-

4-methyl

formate

Dimethyl

aminothi

oformyl

chloride

1 : 1-1.2 - - - -

4

3-chloro-

1-

methylpy

razole-5-

sulfonyl

chloride-

4-methyl

formate

Ammonia

water
- - - - -

Note: Detailed quantitative data for all steps in this pathway is not fully available in the public

domain.

Pathway 2: Synthesis starting from 1-methyl-5-
sulfonylamino-4-pyrazole ethyl formate
This alternative pathway begins with a different starting material and proceeds through a series

of hydrolysis, methylation, chlorination, acylation, and condensation reactions.

1-methyl-5-sulfonylamino-4-pyrazole ethyl formate Hydrolysis Methylation Chlorination Acylation

Condensation Halosulfuron-methyl

4,6-dimethoxy-2-pyrimidinamine

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b143276?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Alternative Synthesis of Halosulfuron-methyl.

Step 1: Hydrolysis

Reactant: 1-methyl-5-sulfonylamino-4-pyrazole ethyl formate.

Procedure: The starting material is hydrolyzed, typically under basic conditions followed by

acidification.

Step 2: Methylation

Procedure: The hydrolyzed product is then methylated.

Step 3: Chlorination

Procedure: A chlorination step is carried out to introduce the chlorine atom onto the pyrazole

ring.

Step 4: Acylation

Procedure: The chlorinated intermediate undergoes an acylation reaction.

Step 5: Condensation

Reactants: The acylated intermediate, 4,6-dimethoxy-2-pyrimidinamine.

Procedure: The final step is a condensation reaction with 4,6-dimethoxy-2-pyrimidinamine to

yield halosulfuron-methyl.[5]
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Note: This pathway is described as having the advantages of readily available raw materials,

simple operation, higher yield, and lower cost, making it suitable for industrial production.[5]

Specific quantitative data for each step is outlined in the corresponding patent literature.

Mechanism of Action: Signaling Pathway Inhibition
Halosulfuron-methyl's herbicidal activity stems from its ability to inhibit the acetolactate

synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][4] This enzyme

is critical in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine

in plants.[2] By blocking this pathway, halosulfuron-methyl effectively stops cell division and

growth, leading to the death of susceptible weeds.[2]
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Caption: Inhibition of the ALS Pathway by Halosulfuron-methyl.
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Experimental Workflow: Analysis of Halosulfuron-
Methyl Residues
The analysis of halosulfuron-methyl residues in environmental or agricultural samples typically

involves extraction, cleanup, and detection by a sensitive analytical technique like liquid

chromatography-mass spectrometry (LC-MS).

Sample Collection
(e.g., soil, water, plant tissue)

Extraction
(e.g., with organic solvent)

Cleanup
(e.g., Solid Phase Extraction)

Concentration

Analysis by LC-MS

Data Processing and Quantification

Click to download full resolution via product page

Caption: General Experimental Workflow for Halosulfuron-methyl Analysis.

Conclusion
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This technical guide provides a detailed overview of the chemical structure and synthesis of

halosulfuron-methyl, a significant herbicide in modern agriculture. The outlined synthesis

pathways, derived from patent literature, offer valuable insights for chemical researchers and

professionals. The elucidation of its mechanism of action and a typical analytical workflow

further contributes to a comprehensive understanding of this compound. The provided data and

diagrams serve as a foundational resource for further research and development in the field of

agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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